molecular formula C6H13ClN2O2S B2483081 (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride CAS No. 2361636-40-8

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride

Cat. No.: B2483081
CAS No.: 2361636-40-8
M. Wt: 212.69
InChI Key: WNQWHDIPKBGLGG-UHFFFAOYSA-N
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Description

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2S and its molecular weight is 212.69. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Structure-Activity Relationships

A study on chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones, involving stereochemical and physicochemical properties, found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the importance of stereochemistry in developing effective antibacterial agents (Kimura et al., 1994).

Diversity-Oriented Synthesis of Azaspirocycles

Research on the synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, demonstrated the importance of these compounds as scaffolds in drug discovery. Multicomponent condensation techniques were used to rapidly access omega-unsaturated dicyclopropylmethylamines, leading to functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

Antibacterial Activity Against Respiratory Pathogens

A novel synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines resulted in compounds with potent in vitro antibacterial activity, specifically against respiratory pathogens. This highlights the potential of these compounds in treating respiratory tract infections (Odagiri et al., 2013).

Development of Antimicrobial Agents

The synthesis of bispiroheterocyclic systems as antimicrobial agents involved the reaction of various compounds to create derivatives with potential antimicrobial activities. This demonstrates the diverse applications of spirocyclic compounds in antimicrobial drug development (Al-Ahmadi, 1996).

Selective Dopamine D3 Receptor Antagonists

The development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as selective dopamine D3 receptor antagonists indicates the potential of these compounds in neurological research and treatment. The study focused on compounds with high affinity and selectivity, showcasing their relevance in the field of neuropharmacology (Micheli et al., 2016).

Properties

IUPAC Name

(4,4-dioxo-4λ6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.ClH/c7-4-5-3-6(1-2-6)11(9,10)8-5;/h5,8H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWHDIPKBGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NS2(=O)=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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